"4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one" structure elucidation
"4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one" structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one
This guide provides a comprehensive, in-depth walkthrough for the structural elucidation of the novel spirocyclic compound, 4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical, causality-driven narrative. We will delve into the "why" behind experimental choices, ensuring each step is part of a self-validating analytical system. The methodologies described herein are grounded in authoritative spectroscopic principles, with citations to support key claims.
Introduction: The Challenge of Spirocyclic Scaffolds
Spirocyclic systems, where two rings share a single atom, are of immense interest in medicinal chemistry due to their rigid, three-dimensional structures that allow for precise interactions with biological targets.[1][2] The title compound, 4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one, incorporates a spiro-lactone fused to a cyclohexane ring, along with an enol ether functionality. Such a unique combination of structural features necessitates a multi-faceted analytical approach for unambiguous characterization. The presence of a quaternary spiro-carbon atom and an exocyclic double bond within a lactone ring presents a distinct challenge that can only be resolved by the synergistic application of modern spectroscopic techniques.
This guide will present a hypothetical yet plausible pathway for the synthesis and subsequent complete structural verification of this molecule, serving as a practical blueprint for similar research endeavors.
Part 1: A Plausible Synthetic Route
To provide context for the analytical data, we propose a hypothetical synthesis of 4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one. The elucidation process must always consider potential byproducts and starting materials from the synthetic pathway.
A plausible approach involves the reaction of 1-cyclohexanecarboxylic acid with a suitable three-carbon synthon, followed by cyclization and subsequent O-alkylation. A more direct, albeit hypothetical, route could be the reaction of cyclohexanone with ethyl 4-bromo-3-oxobutanoate, followed by an intramolecular cyclization and elimination to form the enol ether. For the purpose of this guide, we will assume the target molecule has been synthesized and purified.
Part 2: The Elucidation Workflow: An Integrated Spectroscopic Approach
The core of structure elucidation lies in the integration of data from multiple analytical techniques. No single method provides all the necessary information. Our approach is hierarchical, starting with broad conformational data and progressively moving to detailed atomic connectivity.
Caption: A logical workflow for structure elucidation.
Mass Spectrometry: Determining the Molecular Blueprint
High-Resolution Mass Spectrometry (HRMS) is the first crucial step, providing the exact molecular weight and, by extension, the molecular formula.
Expected Result:
-
HRMS (ESI+): Calculated for C₁₁H₁₇O₃ [M+H]⁺: 197.1178; Found: 197.1175.
This result confirms the molecular formula as C₁₁H₁₆O₃, which has four degrees of unsaturation. The structure contains one carbonyl group and one double bond (two degrees of unsaturation), and two rings (another two degrees), consistent with the proposed structure.
Experimental Protocol: HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of methanol containing 0.1% formic acid.
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
Method: Electrospray ionization (ESI) in positive ion mode.
-
Analysis: Acquire data in full scan mode over a mass range of m/z 100-500. Use an internal standard for mass calibration to ensure high accuracy.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy provides rapid and definitive evidence for the presence of key functional groups. For our target molecule, we are looking for the characteristic stretches of an α,β-unsaturated lactone and an enol ether.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~1750-1770 | Strong | C=O stretch (α,β-unsaturated γ-lactone) |
| ~1650-1670 | Medium | C=C stretch (enol ether, conjugated) |
| ~1200-1250 | Strong | C-O stretch (enol ether, asymmetric) |
| ~2850-2950 | Medium | C-H stretch (aliphatic, cyclohexane & ethyl) |
The carbonyl stretch is expected at a higher frequency than a typical ester due to the ring strain of the five-membered lactone ring.[3] The presence of conjugation with the double bond slightly lowers this frequency. The C=C stretch confirms the unsaturation, and the strong C-O stretch is characteristic of the enol ether system.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A thin film of the neat compound is cast onto a salt plate (NaCl or KBr) from a volatile solvent like dichloromethane, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.
-
Method: Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Perform a background scan prior to the sample scan. Identify and label significant peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Connectivity
NMR spectroscopy, particularly a suite of 1D and 2D experiments, is the cornerstone of modern structure elucidation. It allows for the complete mapping of the carbon and proton framework of the molecule.
¹H NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and their relative numbers (integration).
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~5.20 | s | 1H | H-3 |
| ~4.10 | q | 2H | H-1' |
| ~1.80-1.40 | m | 10H | H-6 to H-10 |
| ~1.35 | t | 3H | H-2' |
Causality Behind Assignments:
-
H-3: This vinyl proton is a singlet as there are no adjacent protons. Its chemical shift is downfield due to its position on a double bond within an electron-withdrawing system.
-
H-1' (CH₂): The methylene protons of the ethoxy group are a quartet due to coupling with the three methyl protons (H-2'). They are deshielded by the adjacent oxygen atom.
-
H-6 to H-10 (Cyclohexane): The ten protons on the cyclohexane ring will appear as a complex multiplet in the aliphatic region.
-
H-2' (CH₃): The methyl protons of the ethoxy group are a triplet due to coupling with the two methylene protons (H-1').
¹³C NMR reveals the number of unique carbon environments. The DEPT-135 experiment is invaluable as it differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.
Predicted ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
|---|---|---|
| ~173.0 | Absent | C-2 (C=O) |
| ~168.0 | Absent | C-4 |
| ~98.0 | Positive | C-3 |
| ~85.0 | Absent | C-5 (Spiro) |
| ~65.0 | Negative | C-1' |
| ~35.0 | Negative | C-6, C-10 |
| ~24.0 | Negative | C-7, C-9 |
| ~22.0 | Negative | C-8 |
| ~14.0 | Positive | C-2' |
Causality Behind Assignments:
-
C-2 & C-4: The carbonyl carbon (C-2) is highly deshielded. The enol ether carbon (C-4) is also significantly downfield. Both are quaternary and thus absent in the DEPT-135 spectrum.
-
C-3: This vinyl carbon appears at a relatively upfield position for a double bond due to the strong electron-donating effect of the adjacent oxygen atom.
-
C-5: The spiro carbon is a quaternary carbon and will be found in the aliphatic region.
-
C-1' & C-2': The carbons of the ethoxy group are assigned based on their expected shifts.
-
Cyclohexane Carbons: The three distinct pairs of carbons in the cyclohexane ring are assigned based on general chemical shift predictions.
2D NMR experiments are essential for unambiguously connecting the atoms whose environments were identified in the 1D spectra.
COSY (Correlation Spectroscopy): This experiment identifies ¹H-¹H coupling networks.
-
Key Expected Correlation: A clear correlation between the quartet at ~4.10 ppm (H-1') and the triplet at ~1.35 ppm (H-2'), confirming the ethoxy group. The complex multiplet of the cyclohexane protons would show extensive cross-peaks.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons.
-
Key Expected Correlations:
-
δH ~5.20 (H-3) correlates with δC ~98.0 (C-3).
-
δH ~4.10 (H-1') correlates with δC ~65.0 (C-1').
-
δH ~1.35 (H-2') correlates with δC ~14.0 (C-2').
-
The cyclohexane protons (δH ~1.80-1.40) will correlate with their respective carbons (δC ~35.0, ~24.0, ~22.0).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this molecule. It reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for identifying the connectivity around quaternary centers.
Key HMBC Correlations to Confirm the Core Structure:
Caption: Key HMBC correlations for structural confirmation.
-
Proton H-3 (δH ~5.20):
-
Correlates to C-2 (²J): Confirms proximity to the carbonyl.
-
Correlates to C-4 (²J): Confirms position on the double bond.
-
Correlates to C-5 (³J): Crucially links the lactone ring to the spiro carbon.
-
-
Protons H-1' (δH ~4.10):
-
Correlates to C-4 (³J): Unambiguously connects the ethoxy group to the enol system at C-4.
-
-
Cyclohexane Protons H-6/H-10 (δH ~1.80-1.40):
-
Correlates to C-5 (²J): Confirms the spiro-fusion point.
-
Correlates to C-4 (³J): Provides further evidence for the spiro-junction.
-
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
Method:
-
¹H: Acquire with a standard pulse sequence (e.g., zg30).
-
¹³C: Acquire with proton broadband decoupling (e.g., zgpg30).
-
DEPT-135: Use a standard DEPT-135 pulse program.
-
COSY: Use a gradient-selected COSY sequence (e.g., cosygpqf).
-
HSQC: Use a gradient-selected, sensitivity-enhanced HSQC sequence (e.g., hsqcedetgpsisp2.3).
-
HMBC: Use a gradient-selected HMBC sequence optimized for a long-range coupling constant of 8 Hz (e.g., hmbcgpndqf).
-
-
Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline correct all spectra. Calibrate the ¹H spectrum to TMS at 0.00 ppm and the ¹³C spectrum accordingly.
Conclusion: A Self-Validating Structural Proof
The combined application of HRMS, IR, and a full suite of 1D and 2D NMR experiments provides an unambiguous and self-validating proof of structure for 4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one. HRMS establishes the molecular formula. IR confirms the presence of the key α,β-unsaturated lactone and enol ether functional groups. ¹H and ¹³C NMR provide the inventory of all proton and carbon environments. Finally, COSY, HSQC, and particularly HMBC, serve as the definitive tools to piece together the molecular puzzle, establishing the precise connectivity around the challenging quaternary spiro-carbon and confirming the placement of the ethoxy group. This integrated workflow represents a robust and reliable strategy for the structural elucidation of novel and complex organic molecules.
References
-
Hu, Y., et al. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 18(10), 519. [Link]
-
Ciminiello, P., et al. (2004). Structural study of spirolide marine toxins by mass spectrometry. Part II. Mass spectrometric characterization of unknown spirolides and related compounds in a cultured phytoplankton extract. Rapid Communications in Mass Spectrometry, 18(3), 259-266. [Link]
- Jones, R. N., & Sandorfy, C. (1956).The Carbonyl Stretching Bands in the Infrared Spectra of Unsaturated Lactones. In Chemical Applications of Spectroscopy (pp. 247-580). Interscience Publishers. (Note: A direct link to the full text of this historical book chapter is not available; however, its principles are widely cited in modern spectroscopy textbooks).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014).Introduction to Spectroscopy. Cengage Learning. (A standard textbook covering fundamental principles of IR and NMR spectroscopy).
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014).Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Claridge, T. D. W. (2016).High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
CAS Common Chemistry. cis-3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one. American Chemical Society. [Link]
-
PubChem. 1-Oxaspiro[4.5]decan-2-one. National Center for Biotechnology Information. [Link]
-
Taylor & Francis Online. Spiro compounds – Knowledge and References.[Link]
-
MDPI. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors.[Link]
-
ResearchGate. Spiro Compounds: A Brief History.[Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.[Link]
-
ResearchGate. Examples of natural [4.5.0] spirocyclic lactones.[Link]
